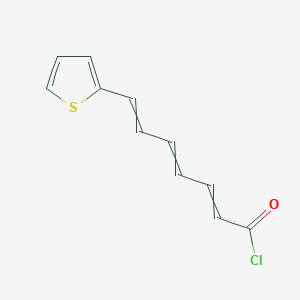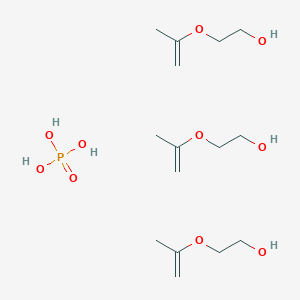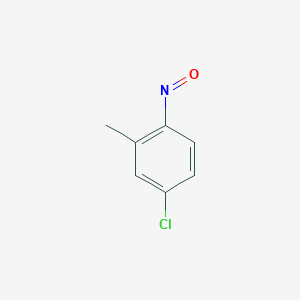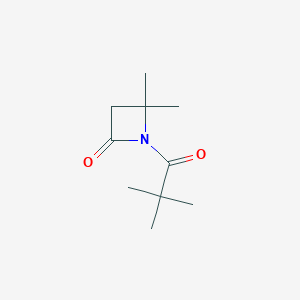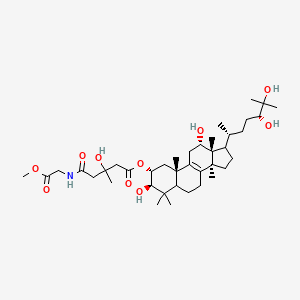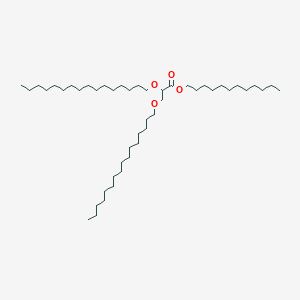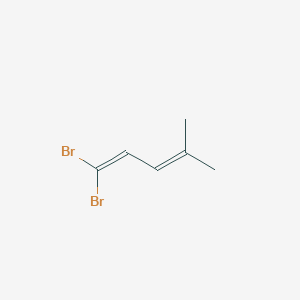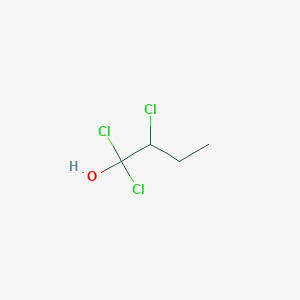
1,1,2-Trichlorobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichlorobutan-1-ol is an organic compound with the molecular formula C4H7Cl3O It is a chlorinated alcohol, which means it contains both chlorine and hydroxyl groups
Vorbereitungsmethoden
The synthesis of 1,1,2-Trichlorobutan-1-ol typically involves the chlorination of butanol. One common method is the reaction of butanol with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions usually include elevated temperatures and controlled addition of chlorine to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial production methods may involve continuous flow reactors where butanol and chlorine are fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
1,1,2-Trichlorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield less chlorinated alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in this compound can be substituted with other groups using nucleophiles such as hydroxide ions or amines. This can lead to the formation of various derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichlorobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other chlorinated compounds.
Biology: This compound can be used in studies involving chlorinated alcohols and their effects on biological systems.
Medicine: Research into the potential therapeutic uses of chlorinated alcohols may involve this compound as a model compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1,1,2-Trichlorobutan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichlorobutan-1-ol can be compared with other chlorinated alcohols such as 1,1,1-Trichlorobutan-1-ol and 1,1,2-Trichloroethanol. These compounds share similar chemical properties but differ in their specific structures and reactivity. For example:
1,1,1-Trichlorobutan-1-ol: This compound has three chlorine atoms on the same carbon, making it more reactive in certain substitution reactions.
1,1,2-Trichloroethanol: This compound has a shorter carbon chain and different reactivity patterns compared to this compound.
Eigenschaften
CAS-Nummer |
63455-20-9 |
|---|---|
Molekularformel |
C4H7Cl3O |
Molekulargewicht |
177.45 g/mol |
IUPAC-Name |
1,1,2-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O/c1-2-3(5)4(6,7)8/h3,8H,2H2,1H3 |
InChI-Schlüssel |
GNHXKRFYHZTMSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




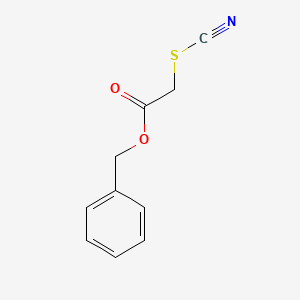
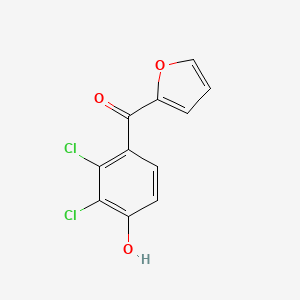
![2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate](/img/structure/B14504304.png)
